An In-Depth Technical Guide to the Physical and Chemical Properties of m-Toluidine Hydrochloride
An In-Depth Technical Guide to the Physical and Chemical Properties of m-Toluidine Hydrochloride
This guide provides a comprehensive overview of the essential physical and chemical properties of m-toluidine hydrochloride (CAS Number: 638-03-9), tailored for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of established scientific data and practical insights, designed to support laboratory work and theoretical understanding of this compound.
Introduction and Compound Identification
m-Toluidine hydrochloride, also known as 3-methylaniline hydrochloride, is the salt formed from the reaction of the aromatic amine m-toluidine with hydrochloric acid.[1][2] This conversion to a hydrochloride salt is a common strategy in pharmaceutical and chemical research to enhance the stability and water solubility of parent amine compounds.[3] Understanding its fundamental properties is critical for its effective use in synthesis, formulation, and analytical testing.
It is identified by the following:
-
IUPAC Name : 3-methylaniline;hydrochloride[4]
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Synonyms : m-Toluidinium chloride, 3-Aminotoluene hydrochloride, 3-Methylbenzenamine hydrochloride[2][5]
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CAS Number : 638-03-9[4]
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Molecular Formula : C₇H₁₀ClN or C₇H₉N·HCl[4]
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Molecular Weight : 143.61 g/mol [4]
Caption: Chemical structure of m-toluidine hydrochloride.
Physical Properties
The physical characteristics of m-toluidine hydrochloride are summarized in the table below. These properties are fundamental for handling, storage, and the design of experimental procedures.
| Property | Value | Source(s) |
| Physical Description | Light gray or white to off-white solid/crystals. | [4] |
| Melting Point | 227.9 °C (442 °F) | [4] |
| Boiling Point | 250 °C (482 °F) at 760 mmHg | [4] |
| Solubility | Soluble in water (≥ 100 mg/mL at 20 °C) and alcohol. | [4] |
The high melting point is indicative of the ionic character of the salt, which forms a stable crystal lattice. Its considerable water solubility is a direct consequence of its salt form, a key property exploited in many applications where the parent amine, m-toluidine, has limited aqueous solubility.
Chemical and Spectroscopic Properties
Acidity and pKa
As the hydrochloride salt of a weak base, m-toluidine hydrochloride behaves as an acidic salt in aqueous solutions, resulting in a pH of less than 7.0.[4][6] The acidity is due to the presence of the 3-methylanilinium cation, which is the conjugate acid of m-toluidine. The pKa of this conjugate acid is approximately 4.71, which corresponds to the pKa of m-toluidine itself.[7] This pKa value is crucial for understanding its ionization state at different pH values, which influences its reactivity, solubility, and biological interactions.
Stability and Reactivity
m-Toluidine hydrochloride is a stable compound under standard laboratory conditions but should be stored away from strong oxidizing agents.[4] It is incompatible with strong bases, which will deprotonate the anilinium ion to liberate the free base, m-toluidine.
The primary reactive site is the anilinium group. While the protonated form is less reactive towards electrophilic aromatic substitution than the free amine, it can still undergo reactions typical of anilinium salts.[1] A key reaction of the parent aniline is diazotization, where the amino group is converted to a diazonium salt with nitrous acid.[4][8] This diazonium salt is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.[4][8]
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of m-toluidine hydrochloride.
Infrared (IR) Spectroscopy: The IR spectrum of m-toluidine hydrochloride will exhibit characteristic peaks for the anilinium ion (N-H stretching and bending vibrations) and the substituted aromatic ring. The N-H stretching vibrations of the -NH₃⁺ group typically appear as a broad band in the region of 2800-3200 cm⁻¹. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides information on the different types of protons in the molecule. For m-toluidine hydrochloride, in a solvent like DMSO-d₆, the following signals are expected: a singlet for the methyl group protons (around 2.3 ppm), a complex multiplet pattern for the aromatic protons (in the 7.0-7.5 ppm region), and a broad singlet for the acidic protons of the anilinium group (-NH₃⁺), which can be highly variable in its chemical shift depending on concentration and temperature, but is often observed downfield.[9][10] The use of DMSO-d₆ is advantageous as it is a polar aprotic solvent that can effectively dissolve the salt and often allows for the observation of exchangeable protons like those on the nitrogen.[9]
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¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For m-toluidine hydrochloride, seven distinct signals are expected in the proton-decoupled spectrum. The methyl carbon will appear upfield (around 20-25 ppm). The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the nitrogen being deshielded.[2][11]
Mass Spectrometry (MS): In mass spectrometry, m-toluidine hydrochloride will typically show the mass of the free base, m-toluidine, as the hydrochloride salt dissociates upon ionization. The molecular ion peak for m-toluidine would be observed at an m/z of 107.[12] Common fragmentation patterns for aromatic amines include the loss of a hydrogen atom and cleavage of the methyl group.[12][13]
Experimental Protocols
The following section details standardized procedures for the determination of key physical and chemical properties of m-toluidine hydrochloride. The rationale behind specific steps is provided to enhance experimental design and interpretation.
Melting Point Determination
Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[14]
Methodology:
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Sample Preparation: Finely crush a small amount of m-toluidine hydrochloride into a powder. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to approximately 20 °C below the expected melting point (around 228 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (completion of melting).
-
The recorded range is the melting point of the sample.
-
Causality: A slow heating rate near the melting point is crucial for an accurate determination, as it allows for the complete transfer of heat from the heating block to the sample.
Infrared (IR) Spectrum Acquisition (KBr Pellet Method)
Principle: This method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet for analysis.[12]
Methodology:
-
Sample Preparation:
-
Grind 1-2 mg of m-toluidine hydrochloride with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Rationale: Grinding to a fine powder minimizes scattering of the IR beam, which would otherwise distort the spectrum.
-
-
Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
NMR Sample Preparation
Principle: Proper sample preparation is paramount for obtaining high-quality NMR spectra. The sample must be dissolved in a deuterated solvent, and the solution should be free of particulate matter.[15]
Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent in which m-toluidine hydrochloride is soluble. DMSO-d₆ is a common choice due to its high polarity.[9][10]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of m-toluidine hydrochloride for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Vortex or gently agitate the vial until the sample is completely dissolved.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Rationale: Undissolved solids can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines.
-
-
Final Steps: Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Caption: Workflow for physical and spectroscopic characterization.
Safety, Handling, and Disposal
m-Toluidine hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[16]
-
Spills: In case of a spill, avoid generating dust. Dampen the spilled solid with water and carefully transfer it to a sealed container for disposal.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be necessary to dispose of it as hazardous waste.[16]
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties of m-toluidine hydrochloride. The information on its identity, physical characteristics, chemical behavior, and spectroscopic profile, coupled with detailed experimental protocols, offers a solid foundation for its use in a research and development setting. Adherence to the outlined safety procedures is essential for its responsible handling.
References
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PubChem. (n.d.). m-Toluidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). m-Toluidine. National Center for Biotechnology Information. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: o-Toluidine Hydrochloride. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum for HL1 in DMSO-d6 at 20°C. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). An analytical method for the quantitation of 3-Chloro-p-Toluidine Hydrochloride (CPTH) in surf. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]
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